molecular formula C7H7N3O4 B1418265 N',4-dihydroxy-3-nitrobenzenecarboximidamide CAS No. 887763-92-0

N',4-dihydroxy-3-nitrobenzenecarboximidamide

Cat. No. B1418265
M. Wt: 197.15 g/mol
InChI Key: ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
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Description

“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 .


Molecular Structure Analysis

The InChI code for “N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is 1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,7,11H,8H2 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” has a melting point range of 173 - 175 degrees Celsius .

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

Sulfate Radical-Mediated Degradation of Nitrobenzene : The study by Ji et al. (2017) explores the degradation of nitrobenzene through sulfate radical-based advanced oxidation processes (SR-AOPs), highlighting their potential in environmental remediation and wastewater treatment. The process involves the formation of various nitrophenols and dinitrophenols, suggesting intricate denitration and nitration pathways. The study emphasizes the importance of monitoring the formation of polynitrated aromatic compounds due to their persistence and mutagenic properties (Ji, Shi, Wang, & Lu, 2017).

Biological Interactions

Reactivity with Biological Thiols : Ellis et al. (1992) investigated the chemical interactions between nitrosonitrobenzenes and biological thiols like glutathione (GSH). The study found that 3-nitroso-nitrobenzene (3-NNB) reacts with GSH to form distinct products, including a glutathion-S-yl derivative, highlighting the potential biological implications of nitrobenzene derivatives (Ellis, Hill, & Foster, 1992).

Biocatalysis in Environmental Treatment

Bioelectrochemical Systems for Nitrobenzene Conversion : Wang et al. (2011) explored the transformation of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode, offering insights into efficient and environmentally friendly methodologies for pollutant conversion (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).

Sensing and Detection

Electrochemical Detection of Nitrobenzene : Kubendhiran et al. (2017) developed a green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode for the detection of nitrobenzene, offering a high-sensitivity method for monitoring this environmental pollutant (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).

Adsorption and Removal

Adsorption Property Study : Chatterjee et al. (2003) conducted a study on the adsorption properties of substituted nitrobenzene molecules over smectite, providing insights into the removal of these compounds from the environment (Chatterjee, Ebina, Iwasaki, & Mizukami, 2003).

Safety And Hazards

The safety information for “N’,4-dihydroxy-3-nitrobenzenecarboximidamide” indicates that it has a GHS07 pictogram, which represents a warning . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N',4-dihydroxy-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXSOHHXZWEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',4-dihydroxy-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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